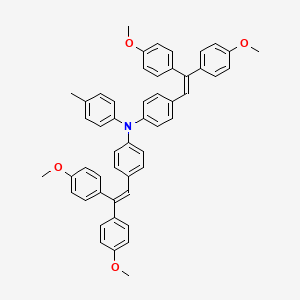
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N-(4-(2,2-bis(4-methoxyphenyl)vinyl)phenyl)-N-(p-tolyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N-(4-(2,2-bis(4-methoxyphenyl)vinyl)phenyl)-N-(p-tolyl)aniline is a complex organic compound characterized by its multiple methoxyphenyl and vinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Bis(4-methoxyphenyl)vinyl)-N-(4-(2,2-bis(4-methoxyphenyl)vinyl)phenyl)-N-(p-tolyl)aniline typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as methoxyphenyl derivatives, followed by vinylation and subsequent coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N-(4-(2,2-bis(4-methoxyphenyl)vinyl)phenyl)-N-(p-tolyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N-(4-(2,2-bis(4-methoxyphenyl)vinyl)phenyl)-N-(p-tolyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-(2,2-Bis(4-methoxyphenyl)vinyl)-N-(4-(2,2-bis(4-methoxyphenyl)vinyl)phenyl)-N-(p-tolyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(4-methoxyphenyl)-1H-indole: Shares similar methoxyphenyl groups but differs in its core structure.
2,2-Bis(4’-hydroxyphenyl)-4-methylpentane: Contains similar phenyl groups but has different functional groups and overall structure.
Uniqueness
4-(2,2-Bis(4-methoxyphenyl)vinyl)-N-(4-(2,2-bis(4-methoxyphenyl)vinyl)phenyl)-N-(p-tolyl)aniline is unique due to its specific arrangement of methoxyphenyl and vinyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C51H45NO4 |
|---|---|
Molecular Weight |
735.9 g/mol |
IUPAC Name |
N,N-bis[4-[2,2-bis(4-methoxyphenyl)ethenyl]phenyl]-4-methylaniline |
InChI |
InChI=1S/C51H45NO4/c1-36-6-20-43(21-7-36)52(44-22-8-37(9-23-44)34-50(39-12-26-46(53-2)27-13-39)40-14-28-47(54-3)29-15-40)45-24-10-38(11-25-45)35-51(41-16-30-48(55-4)31-17-41)42-18-32-49(56-5)33-19-42/h6-35H,1-5H3 |
InChI Key |
SPUYUYIYFWAPBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=C(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)C=C(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


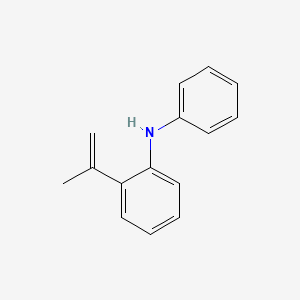
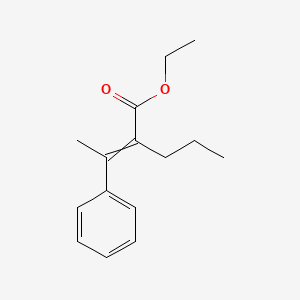
![2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12519784.png)
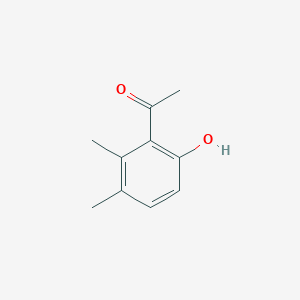

![3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide](/img/structure/B12519813.png)
![Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane](/img/structure/B12519824.png)
![2-Pyridinamine, 6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]-](/img/structure/B12519828.png)
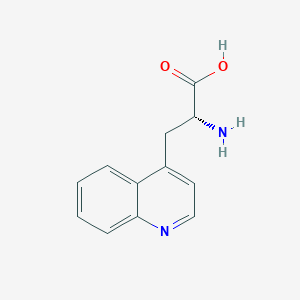
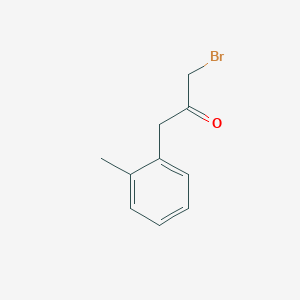

![4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519852.png)
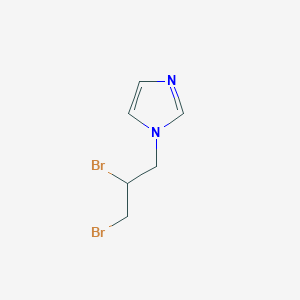
![2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole](/img/structure/B12519862.png)
